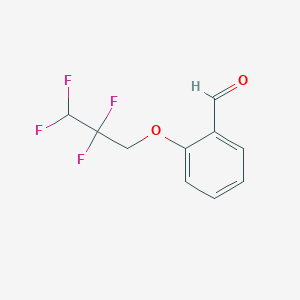

2-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde

Cat. No. B8711663

M. Wt: 236.16 g/mol

InChI Key: HHXXZBWLDIJLHX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07157488B2

Procedure details

Combine 6-fluorotryptamine hydrochloride (90 g, 0.419 mol) and water (900 ml). Add an aqueous solution of NaOH (2N, 230 ml) and dichloromethane (900 ml). After 1 hour, separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash water, dry over MgSO4, and evaporate to a residue. Combine the residue and toluene (200 ml) and evaporate to give 78.45 g of a brown oil. Combine the above 78.5 g with another 41.4 g batch to provide 6-fluorotryptamine. Combine 6-fluorotryptamine (119.85) and ethanol (3.325 L), add 2,2,3,3-tetrafluoropropoxybenzaldehyde (176 g, 0.745 moles, 1.2 equiv.) and 150 g of molecular sleve 3 Å. Heat to reflux. After 2 hours, cool to RT room temperature and add NaBH4 (35.2 g, 0.93 mol, 1.5 equiv.). After 1 hour, filter through celite and wash with 500 ml of ethanol. Evaporate the filtrate under reduced pressure to give an oily residue. Partition the residue between water and dichloromethane. Separate the layers, extract the aqueous later with dichloromethane, combine organic layers, wash with brine and dry over MgSO4. Filter and evaporate under reduced pressure to give the title compound.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]2[C:11](=[CH:12][CH:13]=1)[C:7]([CH2:8][CH2:9][NH2:10])=[CH:6][NH:5]2.[F:14][C:15]([F:29])([CH:26]([F:28])[F:27])[CH2:16][O:17][C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1C=O.[BH4-].[Na+].[CH2:32](O)C>>[F:1][C:2]1[CH:3]=[C:4]2[C:11]([C:7]([CH2:8][CH2:9][NH:10][CH2:32][C:24]3[CH:23]=[CH:22][CH:19]=[C:18]([O:17][CH2:16][C:15]([F:14])([F:29])[CH:26]([F:27])[F:28])[CH:25]=3)=[CH:6][NH:5]2)=[CH:12][CH:13]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2NC=C(CCN)C2=CC1

|

|

Name

|

|

|

Quantity

|

176 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(COC1=C(C=O)C=CC=C1)(C(F)F)F

|

|

Name

|

|

|

Quantity

|

3.325 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

35.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat to reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with 500 ml of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporate the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oily residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Partition the residue between water and dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous later with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C2C(=CNC2=C1)CCNCC1=CC(=CC=C1)OCC(C(F)F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |